molecular formula C11H10FNO2 B1404105 [3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159600-05-1

[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No. B1404105
M. Wt: 207.2 g/mol
InChI Key: OWSBMDKEUMMGNW-UHFFFAOYSA-N
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Description

3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol (FMPIM) is a powerful and versatile compound that has been used in a variety of scientific research applications. It is a member of the isoxazole family, a group of heterocyclic compounds with a five-membered ring containing an oxygen and nitrogen atom. FMPIM has been used in a variety of in vitro and in vivo studies, and is an important tool for studying biochemical and physiological processes.

Scientific Research Applications

  • Supramolecular Networks : A study examined the structural and interaction patterns of compounds similar to [3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol, focusing on how changes in molecular scaffolds affect intermolecular interactions and supramolecular network formation. This research is crucial in understanding the molecular geometry and potential applications in materials science (Rajalakshmi et al., 2012).

  • Functional Derivatives Synthesis : Another study explored the synthesis of functional isoxazole derivatives from similar compounds. This research has implications in organic chemistry, particularly in creating new molecules with potential applications in various fields (Potkin et al., 2015).

  • Photolysis and Tautomerism : Research on the photolysis of phenyldisic acids, which are structurally related to [3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol, provided insights into the unique product formation from different tautomers. This study contributes to our understanding of photochemical reactions in organic compounds (Prager & Smith, 1994).

  • Crystal Structure and DFT Study : The crystal structure and density functional theory (DFT) analysis of compounds containing fluoro-phenyl groups offer valuable information about molecular structures and physicochemical properties, which are essential for the development of new materials and pharmaceuticals (Huang et al., 2021).

  • Anticonvulsant Agents : A study on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents demonstrates the potential therapeutic applications of compounds related to [3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol in medicine (Malik & Khan, 2014).

  • Novel Tetrazoles Synthesis : Research into the synthesis of novel tetrazoles from isoxazolylmethoxyphenyl derivatives highlights the compound's role in creating new molecules with potential applications in pharmaceuticals and materials science (Mirzaei et al., 2008).

properties

IUPAC Name

[3-(2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSBMDKEUMMGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241125
Record name 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

CAS RN

1159600-05-1
Record name 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159600-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (73.6 g, 295 mmol) in THF (977 mL) was added portionwise lithiumaluminiumhydride (6.48 g, 162 mmol) over 20 min, at 0° C., and the reaction mixture was stirred at room temperature for 2.5 h. The mixture was then cooled to 0° C. and water (7.5 mL) added followed by sodium hydroxide (15% solution, 7.5 mL) and then again with water (21 mL). The precipitate was then filtered off and washed with THF. The combined washings and filtrate were then evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=75:25) afforded the title compound (34.7 g, 57%) which was obtained as a light yellow oil. MS: m/e=208.0 [M+H]+.
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
977 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
21 mL
Type
reactant
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 3
[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 4
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[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 5
[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 6
[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

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